

Thermodynamic Properties of 2,2,4,6,6-Pentamethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,4,6,6-Pentamethylheptane

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This technical guide provides a comprehensive overview of the available thermodynamic data for **2,2,4,6,6-pentamethylheptane**. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes tabulated thermodynamic parameters, detailed descriptions of the experimental protocols used for their determination, and a logical workflow diagram for the experimental determination of such properties.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of **2,2,4,6,6-pentamethylheptane** that have been experimentally determined or calculated.

Table 1: Physical and Thermochemical Properties

Property	Value	Units	Source
Molecular Formula	C ₁₂ H ₂₆	-	--INVALID-LINK--
Molecular Weight	170.3348	g/mol	--INVALID-LINK--
CAS Registry Number	13475-82-6	-	--INVALID-LINK--
Boiling Point (at 760 mmHg)	177.0 to 178.0	°C	The Good Scents Company
Melting Point	-67.0	°C	Parchem
Vapor Pressure (at 25 °C, est.)	1.422	mmHg	The Good Scents Company
Standard Enthalpy of Formation (gas)	-313.79	kJ/mol	Cheméo (Joback Method)
Standard Gibbs Free Energy of Formation	53.40	kJ/mol	Cheméo (Joback Method)

Table 2: Phase Change and Reaction Enthalpies

Property	Value	Units	Source
Enthalpy of Vaporization (at standard conditions)	48.97	kJ/mol	--INVALID-LINK--[1]
Enthalpy of Fusion	8.48	kJ/mol	Cheméo (Joback Method)
Energy of Isomerization from n-dodecane	-12.7	kJ/mol	--INVALID-LINK--[1]

Experimental Protocols

The determination of the thermodynamic properties of **2,2,4,6,6-pentamethylheptane** involves several key experimental techniques. The following sections detail the general methodologies employed for these measurements.

Determination of Enthalpy of Combustion and Isomerization

The energy of isomerization of n-dodecane to **2,2,4,6,6-pentamethylheptane** was determined by Melaugh, Mansson, and Rossini (1976) through combustion calorimetry.^[1]

Principle: Combustion calorimetry involves the complete combustion of a known mass of a substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Bomb Calorimeter: A high-pressure stainless steel vessel designed to withstand the pressures of combustion.
- Water Bath: An insulated container of water in which the bomb is submerged.
- High-Precision Thermometer: To measure the temperature change of the water with high accuracy.
- Ignition System: To initiate the combustion reaction.

Procedure:

- A precisely weighed sample of the substance (either n-dodecane or **2,2,4,6,6-pentamethylheptane**) is placed in a crucible inside the bomb calorimeter.
- The bomb is sealed and pressurized with pure oxygen.
- The bomb is submerged in a known mass of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited via an electrical fuse.
- The combustion reaction proceeds, releasing heat into the bomb and the surrounding water.

- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.
- The energy of isomerization is then determined by taking the difference between the enthalpies of combustion of n-dodecane and **2,2,4,6,6-pentamethylheptane**.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

Principle: Correlation gas chromatography is a technique used to determine the enthalpy of vaporization of volatile compounds.^[2] It relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, to its enthalpy of vaporization through the Clausius-Clapeyron equation. The retention time is dependent on the partitioning of the analyte between the mobile gas phase and the stationary liquid phase within the chromatography column.

Apparatus:

- Gas Chromatograph (GC): Equipped with a suitable column and a detector (e.g., flame ionization detector - FID).
- Temperature-Controlled Column Oven: Capable of precise temperature programming.
- Syringe: For injecting the sample.

Procedure:

- A solution of **2,2,4,6,6-pentamethylheptane** is prepared in a suitable volatile solvent.
- A small volume of the solution is injected into the gas chromatograph.
- The compound travels through the heated column, and its retention time (the time it takes to reach the detector) is recorded.
- This process is repeated at several different column temperatures.

- The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (in Kelvin).
- The slope of this plot is directly proportional to the enthalpy of vaporization.

Determination of Liquid Phase Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: Differential scanning calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.^[3] This difference in heat flow is used to determine the heat capacity of the sample.

Apparatus:

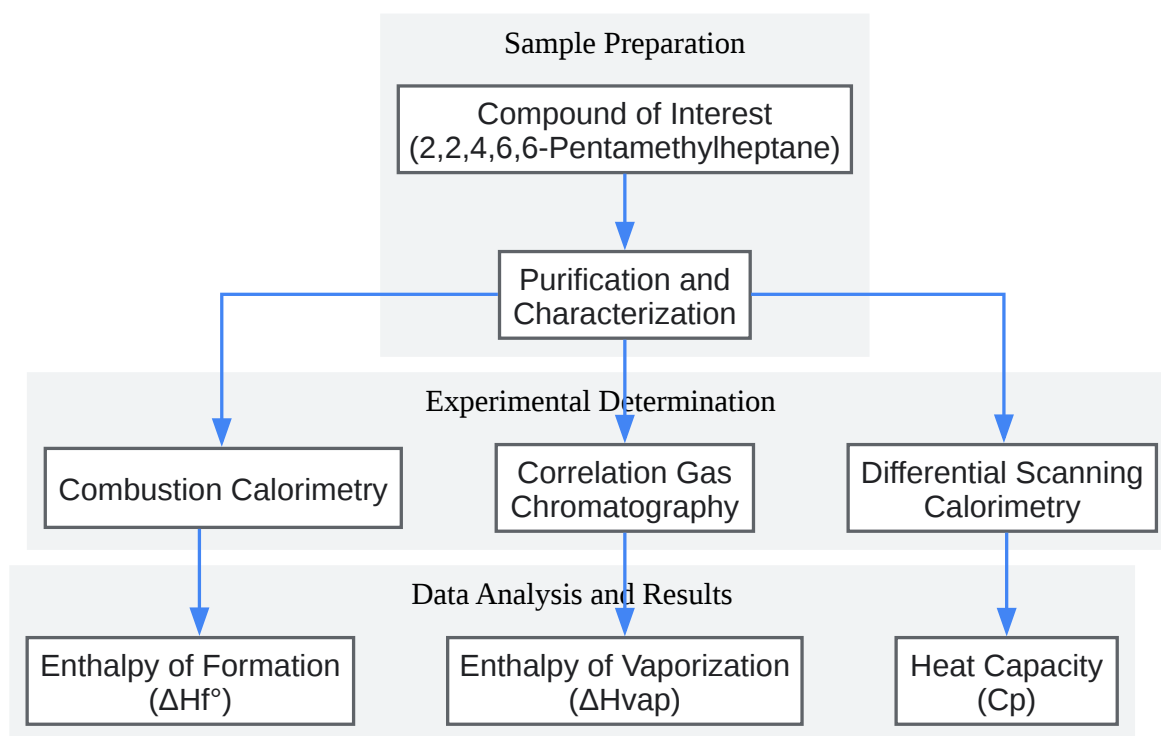
- Differential Scanning Calorimeter (DSC): Consists of two small pans (one for the sample, one for an empty reference) situated on a furnace.
- Sample Pans: Typically made of aluminum, hermetically sealed to contain the liquid sample.

Procedure:

- A small, accurately weighed amount of liquid **2,2,4,6,6-pentamethylheptane** is sealed in a sample pan. An empty pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The DSC is programmed to heat the sample and reference at a constant rate over a specified temperature range.
- The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.
- The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the general workflow for the experimental determination of key thermodynamic properties of a chemical compound.



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Workflow for experimental determination of thermodynamic properties.

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Phone: (601) 213-4426

Email: info@benchchem.com